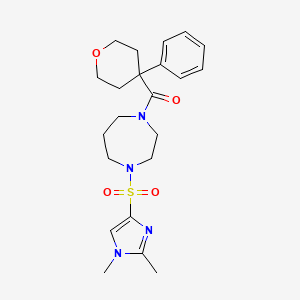

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

CAS No.: 1903547-32-9

Cat. No.: VC6366659

Molecular Formula: C22H30N4O4S

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903547-32-9 |

|---|---|

| Molecular Formula | C22H30N4O4S |

| Molecular Weight | 446.57 |

| IUPAC Name | [4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-phenyloxan-4-yl)methanone |

| Standard InChI | InChI=1S/C22H30N4O4S/c1-18-23-20(17-24(18)2)31(28,29)26-12-6-11-25(13-14-26)21(27)22(9-15-30-16-10-22)19-7-4-3-5-8-19/h3-5,7-8,17H,6,9-16H2,1-2H3 |

| Standard InChI Key | ANBLVUJNADHWDV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Introduction

Structural Analysis

This compound contains several distinct chemical fragments:

-

1,2-Dimethyl-1H-imidazol-4-yl group: A heterocyclic moiety with potential bioactivity due to its imidazole ring, often found in enzyme inhibitors and other bioactive molecules.

-

Sulfonyl group (-SO2-): Known for enhancing solubility and metabolic stability in drug design.

-

1,4-Diazepane ring: A seven-membered ring containing two nitrogen atoms, often used in medicinal chemistry for its conformational flexibility and ability to interact with biological targets.

-

Tetrahydro-2H-pyran ring: A six-membered oxygen-containing ring with potential for hydrophilic interactions.

-

Methanone functional group (-CO-): A carbonyl group that can act as a hydrogen bond acceptor, contributing to molecular interactions.

The combination of these fragments suggests the compound may be tailored for specific biological activity, possibly targeting enzymes or receptors.

Potential Applications

While no direct references to this specific compound were found in the provided sources, its structural features align with those of compounds used in:

-

Pharmaceuticals:

-

Biochemical Research:

-

Its complex structure could make it a valuable tool for studying protein-ligand interactions or as a scaffold in drug discovery.

-

Synthesis Considerations

The synthesis of a compound like this would likely involve multiple steps:

-

Formation of the imidazole-sulfonyl moiety:

-

Starting with 1,2-dimethylimidazole, sulfonation can be achieved using reagents like chlorosulfonic acid.

-

-

Construction of the 1,4-diazepane ring:

-

This could involve cyclization reactions using appropriate diamines and alkylating agents.

-

-

Attachment of the tetrahydro-pyran ring:

-

Functionalization of the pyran ring could occur via nucleophilic substitution or carbon-carbon coupling reactions.

-

-

Final assembly:

-

Coupling the sulfonyl-imidazole fragment with the diazepane and pyran components might require amide bond formation using reagents like carbodiimides.

-

Data Table: Key Functional Groups and Their Roles

| Functional Group | Role in Compound | Potential Biological Activity |

|---|---|---|

| Imidazole | Enzyme binding through hydrogen bonding | Found in antifungal and anti-inflammatory drugs |

| Sulfonyl | Improves solubility and metabolic stability | Enhances pharmacokinetics |

| Diazepane | Conformational flexibility | Common in CNS-active drugs |

| Tetrahydro-pyran | Hydrophilic interactions | Stabilizes interactions with biological targets |

| Methanone (Carbonyl) | Hydrogen bond acceptor | Facilitates protein-ligand binding |

Research Findings on Similar Compounds

Several studies highlight the relevance of related chemical scaffolds:

-

Compounds with imidazole derivatives have shown promise as anticancer agents by targeting specific enzymes .

-

Sulfonamide-based molecules are widely used in anti-inflammatory and antimicrobial therapies .

-

Diazepane rings are often employed in neuroactive drugs due to their ability to cross the blood-brain barrier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume